molecular formula C8H10N2O3 B3395542 Ethyl 4-methoxypyrimidine-5-carboxylate CAS No. 71133-21-6

Ethyl 4-methoxypyrimidine-5-carboxylate

Cat. No. B3395542
CAS RN: 71133-21-6
M. Wt: 182.18 g/mol
InChI Key: HKFHCEHODOYAAU-UHFFFAOYSA-N
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Description

Ethyl 4-methoxypyrimidine-5-carboxylate is a chemical compound with various properties. It is often used in laboratory settings .


Molecular Structure Analysis

The molecular structure of Ethyl 4-methoxypyrimidine-5-carboxylate has been analyzed in several studies . The compound has been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 4-methoxypyrimidine-5-carboxylate have been explored in various studies . For example, one study discussed the reaction of the compound with sodium cyanide in dimethyl sulphoxide .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-methoxypyrimidine-5-carboxylate have been analyzed in various studies . The compound has a specific melting point, boiling point, and density .

Safety And Hazards

The safety and hazards of Ethyl 4-methoxypyrimidine-5-carboxylate have been documented in safety data sheets . It’s important to handle the compound with care and follow safety guidelines .

properties

IUPAC Name

ethyl 4-methoxypyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(11)6-4-9-5-10-7(6)12-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFHCEHODOYAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40699917
Record name Ethyl 4-methoxypyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methoxypyrimidine-5-carboxylate

CAS RN

71133-21-6
Record name Ethyl 4-methoxypyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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